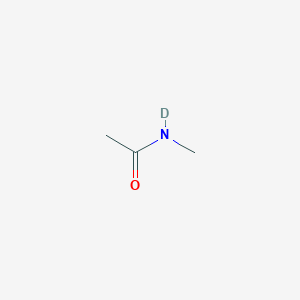
N-Methylacetamide-N-D1
Overview
Description
N-Methylacetamide-N-D1: is a deuterium-labeled variant of N-Methylacetamide. This compound is characterized by the substitution of a hydrogen atom with deuterium, a heavier isotope of hydrogen. This subtle change can significantly impact the compound's physical, chemical, and biological properties, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylacetamide-N-D1 can be synthesized through the reaction of N-Methylacetamide with deuterium oxide (D2O) under specific conditions. The reaction typically involves heating the N-Methylacetamide in D2O, facilitating the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but is conducted in larger reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Methylacetamide-N-D1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reactions often involve nucleophiles like hydroxide (OH-) or halides (Cl-, Br-).
Major Products Formed:
Oxidation: Produces carboxylic acids or amides.
Reduction: Yields amines or alcohols.
Substitution: Results in the formation of various substituted amides or esters.
Scientific Research Applications
N-Methylacetamide-N-D1 is extensively used in scientific research due to its unique properties. Its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methylacetamide-N-D1 exerts its effects involves the incorporation of deuterium into molecules, which can alter their physical and chemical properties. This can affect molecular targets and pathways, such as enzyme activity and metabolic processes, providing valuable insights into biological systems.
Comparison with Similar Compounds
N-Methylacetamide: The non-deuterated form of the compound.
Acetamide: A closely related compound without the N-methyl group.
Deuterated Acetamide: Other deuterated variants of acetamide.
Uniqueness: N-Methylacetamide-N-D1 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies compared to its non-deuterated counterparts.
Properties
IUPAC Name |
N-deuterio-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-DYCDLGHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![O-[2-(trifluoromethoxy)ethyl]hydroxylamine hydrochloride](/img/structure/B1489419.png)




